![molecular formula C15H20O4S B14593701 7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane CAS No. 61476-98-0](/img/structure/B14593701.png)
7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[45]decane is an organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1,4-dioxaspiro[4.5]decane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation can produce sulfone compounds .
Applications De Recherche Scientifique
7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-[(2-methylbenzene)sulfonyl]-1,4-dioxa-7-azaspiro[4.5]decane
- 7-[(4-fluoro-2-methylbenzene)sulfonyl]-1,4-dioxa-7-azaspiro[4.5]decane
Uniqueness
7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of the 4-methylbenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
61476-98-0 |
|---|---|
Formule moléculaire |
C15H20O4S |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
7-(4-methylphenyl)sulfonyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C15H20O4S/c1-12-4-6-13(7-5-12)20(16,17)14-3-2-8-15(11-14)18-9-10-19-15/h4-7,14H,2-3,8-11H2,1H3 |
Clé InChI |
LMKRJFMCAGZPGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2CCCC3(C2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


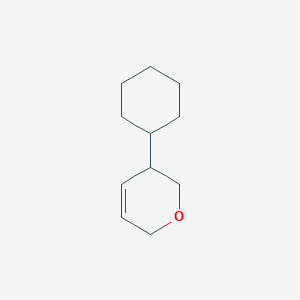
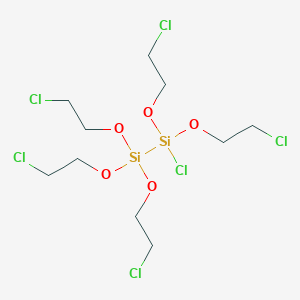
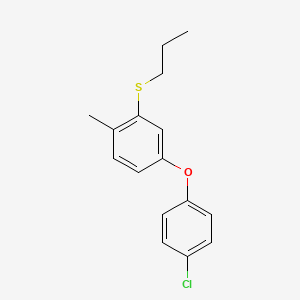
![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)
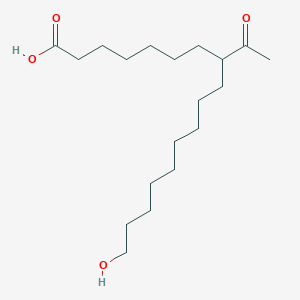

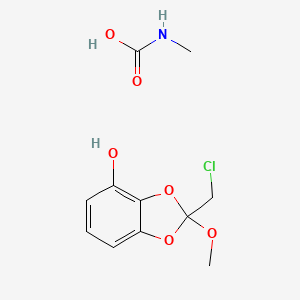
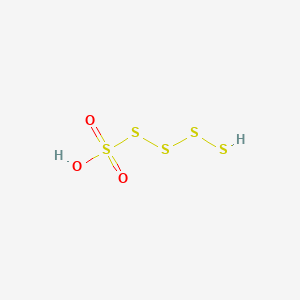
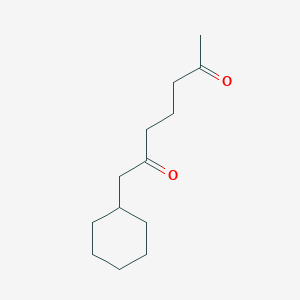

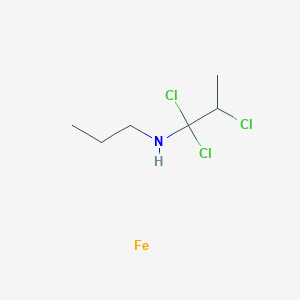
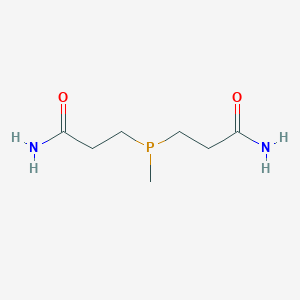
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)
